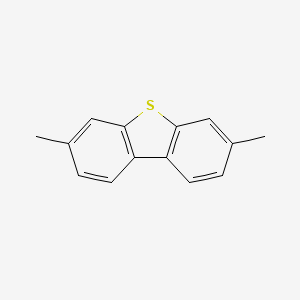
O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate is an organophosphate compound known for its insecticidal properties. It is commonly used in agricultural settings to control a variety of pests, including aphids, armyworms, and houseflies . This compound is part of a broader class of organophosphates, which are widely utilized due to their effectiveness in pest control.
Métodos De Preparación
The synthesis of O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate typically involves the reaction of 2,4-dibromophenol with diethyl phosphorochloridothioate in the presence of a base such as pyridine. The reaction proceeds under controlled conditions to yield the desired product . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may also incorporate additional purification steps to ensure the compound’s purity and effectiveness.
Análisis De Reacciones Químicas
O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphorothioate group to a phosphate group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate is primarily used in agricultural research to study its effectiveness as an insecticide. It has been shown to exhibit significant insecticidal activity against various pests, making it a valuable tool in pest management research . Additionally, this compound is used as a research intermediate in the synthesis of other organophosphate compounds .
Mecanismo De Acción
The primary mechanism of action for O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to paralysis and death of the pest . This mechanism is similar to other organophosphate insecticides, which target the nervous system of pests.
Comparación Con Compuestos Similares
O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate is similar to other organophosphate insecticides such as profenofos and chlorpyrifos. it is unique in its specific chemical structure, which includes two bromine atoms on the phenyl ring. This structural feature may contribute to its distinct insecticidal properties and effectiveness against certain pests .
Similar Compounds
- Profenofos (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate)
- Chlorpyrifos (O,O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate)
- Diazinon (O,O-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) phosphorothioate)
These compounds share a common mechanism of action but differ in their specific chemical structures and target pest species.
Propiedades
Fórmula molecular |
C11H15Br2O3PS |
|---|---|
Peso molecular |
418.08 g/mol |
Nombre IUPAC |
2,4-dibromo-1-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C11H15Br2O3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3 |
Clave InChI |
ULXWTNNUJQZNKI-UHFFFAOYSA-N |
SMILES canónico |
CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3AR,8aS)-2-(pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B15219779.png)

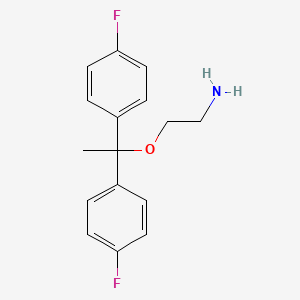

![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-thioxo-1-imidazolidinyl]-](/img/structure/B15219804.png)
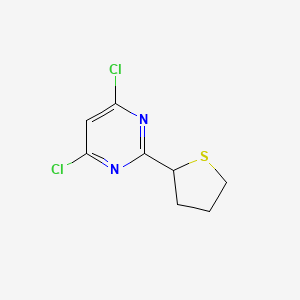
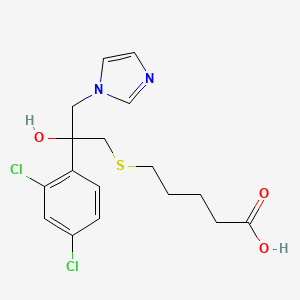
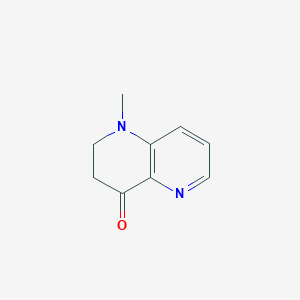
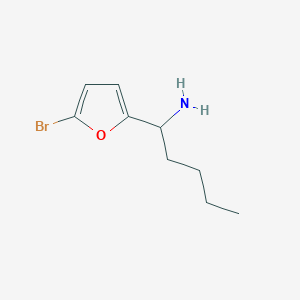
![Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel-](/img/structure/B15219839.png)
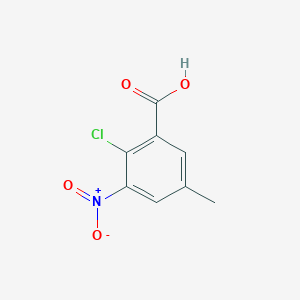

![8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15219850.png)
